REACTION_CXSMILES
|
Cl[C:2](=[O:7])[CH2:3][C:4]([O-:6])=[O:5].[N:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1.[CH3:15]CN(CC)CC>C(Cl)Cl>[O:7]=[C:2]([NH:14][C:11]1[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=1)[CH2:3][C:4]([O:6][CH3:15])=[O:5]
|
Name
|
3-chloro-3-oxopropanoate
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClC(CC(=O)[O-])=O
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (eluent EtOAc/MeOH, 19/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC)NC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 507.7 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |